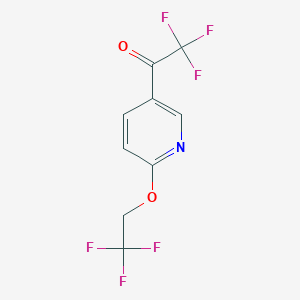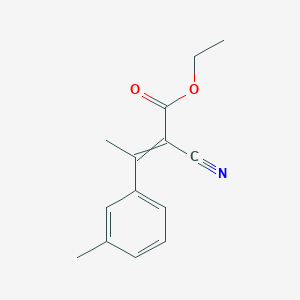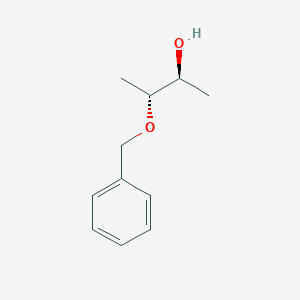
2,2,2-Trifluoro-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoroethoxy and trifluoroacetyl groups imparts distinct characteristics to the molecule, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone typically involves the reaction of 2,5-dibromopyridine with 2,2,2-trifluoroethanol in the presence of a base and a copper-containing catalyst . This method ensures high yields and purity of the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The process involves rigorous purification steps, including distillation and recrystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: The trifluoroethoxy and trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoroethanol derivatives .
Scientific Research Applications
2,2,2-Trifluoro-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The compound’s fluorinated nature also enhances its stability and bioavailability, making it a valuable tool in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles: These compounds share similar trifluoroethoxy groups and have applications in medicinal chemistry.
Lansoprazole Related Compounds: These compounds contain similar trifluoroethoxy groups and are used in pharmaceuticals.
Uniqueness
2,2,2-Trifluoro-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone stands out due to its unique combination of trifluoroethoxy and trifluoroacetyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H5F6NO2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C9H5F6NO2/c10-8(11,12)4-18-6-2-1-5(3-16-6)7(17)9(13,14)15/h1-3H,4H2 |
InChI Key |
SULUZSNITNHJKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-methyl-2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate](/img/structure/B8504683.png)



![7-bromo-4-(pyrimidin-2-ylmethyl)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B8504709.png)

![2,2-Dichloro-1-(1-thia-4-azaspiro[4.4]nonan-4-yl)ethan-1-one](/img/structure/B8504723.png)
![1-[4-(Methylthio)phenoxy]-2-propanone](/img/structure/B8504728.png)



![6-[(6-Methyloct-5-en-2-yl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B8504786.png)

![5-Bromo-3-isopropylbenzo[d]isoxazole](/img/structure/B8504797.png)
